molecular formula C9H14N2O B13039713 1-Amino-1-(3-aminophenyl)propan-2-OL

1-Amino-1-(3-aminophenyl)propan-2-OL

Cat. No.: B13039713
M. Wt: 166.22 g/mol
InChI Key: MZRAWVWPFRLHMV-UHFFFAOYSA-N
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Description

1-Amino-1-(3-aminophenyl)propan-2-OL is an organic compound with the molecular formula C9H14N2O. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is an amino alcohol, which means it contains both an amino group (-NH2) and a hydroxyl group (-OH) attached to the same carbon atom. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-1-(3-aminophenyl)propan-2-OL can be synthesized through several methods. One common method involves the reduction of 1-(3-nitrophenyl)propan-2-OL using hydrogen gas in the presence of a palladium catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .

Industrial Production Methods: In industrial settings, the compound can be produced through a multi-step process involving the nitration of 1-(3-aminophenyl)propan-2-OL followed by reduction. This method allows for large-scale production and ensures high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-(3-aminophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group can be reduced to an amino group using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed:

Scientific Research Applications

1-Amino-1-(3-aminophenyl)propan-2-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-1-(3-aminophenyl)propan-2-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence various biochemical pathways. For example, the compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

    1-(3-aminophenyl)propan-1-ol: This compound has a similar structure but lacks the hydroxyl group on the second carbon atom.

    2-(3-aminophenyl)propan-2-ol: This compound has the amino group on the second carbon atom instead of the first.

Uniqueness: 1-Amino-1-(3-aminophenyl)propan-2-OL is unique due to the presence of both amino and hydroxyl groups on the same carbon atom. This structural feature allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

1-amino-1-(3-aminophenyl)propan-2-ol

InChI

InChI=1S/C9H14N2O/c1-6(12)9(11)7-3-2-4-8(10)5-7/h2-6,9,12H,10-11H2,1H3

InChI Key

MZRAWVWPFRLHMV-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC(=CC=C1)N)N)O

Origin of Product

United States

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